molecular formula C14H12N4O2S B6714983 methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate

methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate

Cat. No.: B6714983
M. Wt: 300.34 g/mol
InChI Key: NXKBWKNIJLGEPM-UHFFFAOYSA-N
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Description

Methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a key structural component in many biologically active molecules, including nucleotides and certain alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine derivative, which is then functionalized with phenyl and sulfanyl groups. The final step involves esterification to introduce the methyl acetate group. Reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like sulfuric acid or methanesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The purine ring can undergo reduction reactions to form dihydropurine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways involving purine derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.

    Industry: Utilized in the development of novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate involves its interaction with various molecular targets and pathways. The purine ring system allows it to mimic or interfere with natural purine derivatives, potentially affecting nucleotide synthesis and signaling pathways. The phenyl and sulfanyl groups may enhance its binding affinity to specific enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate is unique due to its combination of a purine ring with phenyl and sulfanyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-phenyl-2-(7H-purin-6-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-20-14(19)11(9-5-3-2-4-6-9)21-13-10-12(16-7-15-10)17-8-18-13/h2-8,11H,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKBWKNIJLGEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)SC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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